molecular formula C16H20N2O B3172519 N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine CAS No. 946728-78-5

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine

Cat. No.: B3172519
CAS No.: 946728-78-5
M. Wt: 256.34 g/mol
InChI Key: CQIUETIESWDMRB-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine is a tertiary aromatic amine characterized by a phenoxyethyl backbone substituted with a 2-amino-5-methylphenyl group. The nitrogen atom is further functionalized with methyl and phenyl groups, classifying it under the ArNR₂ category of aromatic amines (Ar = aromatic ring; R = alkyl/aryl substituents) . This compound’s structure confers unique physicochemical properties, including moderate lipophilicity and polar surface area, making it relevant in pharmaceutical and chemical sensing applications.

Properties

IUPAC Name

4-methyl-2-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13-8-9-15(17)16(12-13)19-11-10-18(2)14-6-4-3-5-7-14/h3-9,12H,10-11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIUETIESWDMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nitrogen Atom

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
  • Key Difference : Replaces N-methyl and N-phenyl groups with two ethyl groups.
  • Impact :
    • Molecular Weight : 222.33 g/mol (vs. ~267 g/mol for the target compound) .
    • Lipophilicity : Lower logP (XLogP3 = 2.3) compared to the target compound, which likely has higher logP due to the hydrophobic phenyl group .
    • Synthesis : Simplified alkylation steps using diethylamine instead of methyl/phenyl reagents.
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine
  • Key Difference : Chlorine replaces the 5-methyl group on the phenyl ring.
  • Impact: Electronic Effects: The electron-withdrawing Cl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Variations in Aromatic Ring Substitution

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine Dihydrochloride
  • Key Difference: Amino and methyl groups are at positions 4 and 3 (vs. 2 and 5 in the target compound).
  • Impact :
    • Solubility : Improved aqueous solubility due to the hydrochloride salt form.
    • Molecular Weight : 329.27 g/mol (dihydrochloride form) vs. ~267 g/mol for the free base .
JG89 Precursor (N,N-bis(2-(2-amino-5-methylphenoxy)ethyl)-2-(2-methoxyethoxy)aniline)
  • Key Difference: Dimeric structure with two phenoxyethylamine moieties.
  • Impact: Molecular Weight: 580.34 g/mol (vs. ~267 g/mol for the monomeric target compound) . Applications: Enhanced chelation capacity for metal ions, as seen in fluorescent probes like indo-1AM and Rhod-2-AM .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų)
Target Compound (estimated) ~267 ~3.1 ~38.5
N,N-Diethyl analog 222.33 2.3 38.5
JG89 Precursor 580.34 N/A N/A
4-Amino-3-methyl analog (dihydrochloride) 329.27 N/A N/A
  • Lipophilicity : The target compound’s phenyl group increases hydrophobicity, favoring membrane permeability.

Biological Activity

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine, also known as compound 946728-78-5, is a synthetic organic compound that has garnered interest in various biological research contexts. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OC_{16}H_{20}N_{2}O. The compound features a phenoxy group attached to an ethylamine chain, which contributes to its biological activity. Its CAS number is 946728-78-5, and it is classified as an irritant.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O
Molecular Weight256.35 g/mol
CAS Number946728-78-5
Hazard ClassificationIrritant

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activities related to neurotransmitter systems. The compound's structure allows it to interact with various receptors and enzymes, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with neurotransmitter regulation. For instance, it has been shown to exhibit inhibitory effects on nitric oxide synthase (NOS), which plays a crucial role in the synthesis of nitric oxide from L-arginine. This inhibition may have implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects :
    A study published in Bioorganic & Medicinal Chemistry evaluated the neuroprotective properties of this compound in neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers compared to control groups.
  • Anti-inflammatory Activity :
    Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The study found that administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory disorders.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-amino phenol with an appropriate alkylating agent under controlled conditions. The process can be optimized through various catalytic methods, including the use of Lewis acids to enhance yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine
Reactant of Route 2
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N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine

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